3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile
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Overview
Description
3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile is a complex organic compound characterized by the presence of methoxy and nitrile functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The biological activity of 3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes such as tubulin, thereby disrupting cellular processes like mitosis. The compound’s methoxy groups enhance its binding affinity to target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
4-Methoxybenzaldehyde derivatives: Compounds with the 4-methoxybenzaldehyde moiety also show comparable chemical reactivity and applications
Uniqueness
3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study .
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C19H19NO5/c1-22-14-7-5-12(6-8-14)18(21)15(11-20)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,15H,1-4H3 |
InChI Key |
ZROVILKKXRSBII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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